1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline
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Overview
Description
1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline is a chemical compound with the molecular formula C15H13N5O and a molecular weight of 279.303. This compound is notable for its unique structure, which includes a triazole ring, an azetidine ring, and an isoquinoline moiety.
Mechanism of Action
Target of Action
It’s known that triazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They can interact with various enzymes and receptors in the body, contributing to their diverse pharmacological properties .
Mode of Action
The reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This could potentially be a part of the interaction mechanism of this compound with its targets.
Biochemical Pathways
Compounds with a 1,2,4-triazole moiety have been found to affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety in the compound could potentially influence its pharmacokinetic properties, as triazole derivatives are known to exhibit good absorption and distribution characteristics .
Result of Action
Similar compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines , indicating that this compound could potentially have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.
Coupling with Isoquinoline: The final step involves coupling the triazole-azetidine intermediate with an isoquinoline derivative under appropriate conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(quinolin-1-yl)methanone
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-1-yl)methanone
Uniqueness
1-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]isoquinoline is unique due to its combination of a triazole ring, an azetidine ring, and an isoquinoline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
isoquinolin-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(19-9-12(10-19)20-17-7-8-18-20)14-13-4-2-1-3-11(13)5-6-16-14/h1-8,12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTSUCATKGLPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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